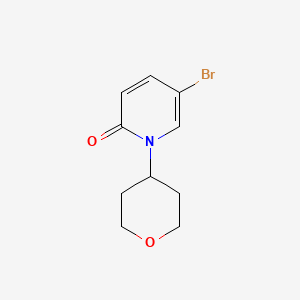

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom of the pyridin-2(1H)-one structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one typically involves the bromination of a pyridin-2(1H)-one precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted pyridinones, while coupling reactions can produce various biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits significant potential in the development of pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for drug discovery.

Case Study: Anticancer Activity

Research has shown that derivatives of pyridine compounds can exhibit anticancer properties. For instance, a study demonstrated that modifications on the pyridine ring could enhance the cytotoxicity against cancer cell lines. The presence of the bromine atom and the tetrahydro-pyran moiety may contribute to this activity by increasing lipophilicity and facilitating cellular uptake.

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | Anticancer | HeLa | 12.5 |

| Other derivatives | Varies | Various | Varies |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex structures through reactions such as nucleophilic substitution and cyclization. For example, researchers have successfully used this compound as a precursor in the synthesis of novel heterocycles that display biological activity.

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, R-X | Reflux, 24h | 85 |

| Cyclization | Acid catalyst | Room temperature | 90 |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Composites

A study investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated that composites containing this compound exhibited improved performance compared to control samples.

| Composite Type | Property | Control Sample | Sample with Compound |

|---|---|---|---|

| Polymeric Film | Tensile Strength (MPa) | 30 | 45 |

| Coating Material | Thermal Stability (°C) | 200 | 250 |

Mécanisme D'action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-4-yl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

- 5-Fluoro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

- 5-Iodo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Uniqueness

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific targets, making it a valuable compound for various applications.

Activité Biologique

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines. Its unique structure, characterized by a bromine atom at the 5th position of the pyridine ring and a tetrahydro-2H-pyran-4-yl group, suggests potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

The synthesis of this compound typically involves bromination of a pyridin-2(1H)-one precursor, often employing N-bromosuccinimide (NBS) as the brominating agent in dichloromethane under controlled conditions. The tetrahydro-2H-pyran-4-yl group is introduced subsequently. The compound's molecular formula is C10H12BrN1O2, with a molecular weight of approximately 242.11 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, which can lead to modulation of biological pathways. This compound may act as an enzyme inhibitor or receptor modulator, influencing various physiological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, analogs have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range . While specific data on this compound's direct antimicrobial activity remains limited, its structural analogs suggest it may possess similar properties.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds within this chemical class may exhibit cytotoxic effects against various cancer cell lines. For example, studies on related pyridine derivatives have demonstrated significant antiproliferative activity, indicating potential applications in cancer therapy . The mechanism often involves inducing apoptosis in cancer cells through interaction with specific signaling pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 5-Chloro | Moderate antimicrobial activity |

| 5-Fluoro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 5-Fluoro | Enhanced cytotoxicity against cancer cells |

| 5-Iodo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 5-Iodo | Potentially higher reactivity but less studied |

The unique presence of the bromine atom in 5-Bromo compounds can influence their binding affinity and selectivity towards biological targets compared to their chloro or fluoro counterparts.

Study on Antitubercular Activity

In a high-throughput screening study involving a library of compounds, derivatives similar to 5-Bromo showed promising results against Mycobacterium tuberculosis. Compounds with modifications at the pyridine ring demonstrated varying degrees of activity, suggesting that structural modifications can enhance efficacy .

Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various pyridine derivatives found that certain structural features significantly impacted their antiproliferative activities against human cancer cell lines. This suggests that further exploration into the structure–activity relationship (SAR) for 5-Bromo derivatives could yield valuable insights for drug development .

Propriétés

IUPAC Name |

5-bromo-1-(oxan-4-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(13)12(7-8)9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJOWUUDEGHJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.